molecular formula C16H11F3N2OS B2474585 (2E)-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 478042-63-6

(2E)-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2474585
CAS No.: 478042-63-6
M. Wt: 336.33
InChI Key: YTIISDUFBCMNIO-NTEUORMPSA-N
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Description

The compound "(2E)-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one" is a benzothiazinone derivative featuring a Schiff base (imine) linkage and a trifluoromethylphenyl substituent. Its structure comprises a benzothiazinone core fused with a dihydro-2H-1,4-benzothiazin-3-one system, modified by an E-configuration imine group connected to a 3-(trifluoromethyl)aniline moiety.

Properties

IUPAC Name

(2E)-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS/c17-16(18,19)10-4-3-5-11(8-10)20-9-14-15(22)21-12-6-1-2-7-13(12)23-14/h1-9,20H,(H,21,22)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIISDUFBCMNIO-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)/C(=C\NC3=CC=CC(=C3)C(F)(F)F)/S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one belongs to a class of benzothiazinone derivatives that have garnered significant attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor of monoamine oxidase (MAO), its antibacterial properties, and its implications in treating neurological disorders.

Overview of Benzothiazinone Derivatives

Benzothiazinones are a class of compounds recognized for their pharmacological potential. They exhibit a variety of biological activities, including anti-inflammatory, antibacterial, and neuroprotective effects. The specific compound is structurally related to other benzothiazinone derivatives known for their inhibitory effects on MAO enzymes, which are critical in the metabolism of neurotransmitters and are implicated in various psychiatric disorders.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the ability of benzothiazinone derivatives to inhibit MAO enzymes, particularly MAO-B, which is associated with the metabolism of dopamine and is a target for treating Parkinson's disease.

  • Potency : The compound has shown promising results with IC50 values indicating potent inhibition. For instance, related benzothiazinones exhibited IC50 values ranging from 0.0027 µM to 0.714 µM for MAO-B and MAO-A respectively . This suggests that the compound could be a candidate for further development as a therapeutic agent for neurological disorders.

2. Antibacterial Properties

The antibacterial activity of benzothiazinone derivatives has also been explored extensively. A study focusing on 1,4-benzothiazine-based bisamide derivatives reported significant antibacterial activity against Staphylococcus aureus, a common pathogen responsible for various infections .

  • Mechanism : These compounds act by inhibiting bacterial peptide deformylase (PDF), an enzyme crucial for bacterial growth and survival. The structural modifications present in the compound enhance its binding affinity to the target enzyme.

3. Anticonvulsant Activity

Recent research has indicated that certain benzothiazinone derivatives possess anticonvulsant properties. In studies using pentylenetetrazol-induced seizure models in mice, these compounds demonstrated significant protective effects against seizures .

  • Mechanism of Action : Molecular docking studies suggested that these compounds interact with GABA-A receptors, which play a vital role in inhibitory neurotransmission in the brain.

Case Studies and Research Findings

StudyFindingsReference
Inhibition of MAOPotent inhibitors with IC50 values as low as 0.0027 µM for MAO-B
Antibacterial ActivityEffective against Staphylococcus aureus; mechanism involves PDF inhibition
Anticonvulsant EffectsSignificant seizure protection in animal models; interaction with GABA-A receptors

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzothiazinone core, which is known for its biological activity. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets, making it a subject of interest in drug design and synthesis. The presence of multiple functional groups contributes to its reactivity and potential therapeutic effects.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzothiazinone compounds exhibit significant antibacterial properties. For instance, a series of 1,2,3-triazole derivatives containing the benzothiazinone ring were synthesized and evaluated for their antibacterial activity. The results indicated that certain compounds displayed potent activity against various bacterial strains, suggesting that the structure of (2E)-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one could be optimized for enhanced antibacterial efficacy .

Acetylcholinesterase Inhibition

Another promising application lies in the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Research has shown that novel derivatives derived from benzothiazinone can act as effective AChE inhibitors. The design and synthesis of these derivatives involved modifying the benzothiazinone structure to enhance binding affinity to the enzyme .

Antimalarial Development

The potential of this compound in antimalarial drug development has also been explored. Studies focused on synthesizing new compounds with similar structural motifs have shown that trifluoromethyl-substituted derivatives exhibit favorable interactions with targets related to malaria treatment. The rational design approach using bioisosteric principles has led to promising candidates for further development .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of benzothiazinone derivatives is crucial for optimizing their pharmacological profiles. Research indicates that modifications to the trifluoromethyl group and other substituents can significantly affect biological activity. SAR studies have been instrumental in guiding the synthesis of new derivatives with improved efficacy against bacteria and other pathogens .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition and condensation reactions under controlled conditions. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its derivatives .

Case Study: Antibacterial Efficacy

A study published in Molecules evaluated a series of benzothiazinone derivatives for their antibacterial properties against resistant strains of bacteria. The results indicated that modifications leading to increased lipophilicity significantly enhanced antibacterial activity .

Case Study: Neuroprotective Effects

In another study focusing on neuroprotective effects, several benzothiazinone derivatives were tested for their ability to inhibit AChE activity in vitro. Compounds exhibiting strong inhibition were further analyzed for their potential use in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

While the provided evidence lacks specific data on the target compound, comparisons can be inferred based on structural analogs and related chemical classes:

Structural Analogues in Sulfonamide and Triazine Families

and describe sulfonamide and triazine derivatives, such as triflusulfuron methyl ester and ethametsulfuron methyl ester. These compounds share functional groups (e.g., sulfonyl, triazine rings) but differ significantly from the benzothiazinone core of the target compound. Key distinctions include:

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound may enhance lipophilicity and metabolic stability compared to sulfonamide-based herbicides .
  • Ring Systems: Benzothiazinones are less common in agrochemicals but are prevalent in antimicrobial and anticancer research, unlike triazine-based sulfonylureas, which are widely used as herbicides .
Feature Target Compound Triazine Sulfonylureas (e.g., Triflusulfuron)
Core Structure Benzothiazinone-Schiff base hybrid Triazine-sulfonamide
Functional Groups CF₃, imine CF₃, sulfonyl, triazine
Typical Applications (Hypothetical: medicinal) Herbicides

Hydrogen-Bonding Motifs in Triazole-Thiones

discusses a triazole-thione derivative stabilized by N–H···O/S and O–H···S hydrogen bonds. For example:

  • The imine (C=N) group may act as a hydrogen-bond acceptor, akin to the thione (C=S) group in triazole derivatives .
  • The CF₃ group’s electronegativity might reduce solubility compared to chlorine substituents in the triazole-thione compound .

Crystallographic Analysis Tools

The SHELX software suite () is widely used for small-molecule crystallography. If structural data for the target compound were available, SHELXL or SHELXT could refine its crystal parameters, identify hydrogen-bonding networks, and validate its E-configuration. For instance:

  • SHELXL’s robust refinement algorithms could resolve challenges posed by the CF₃ group’s high electron density .
  • SHELXD might assist in phase determination for twinned crystals, a common issue with flexible Schiff base derivatives .

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